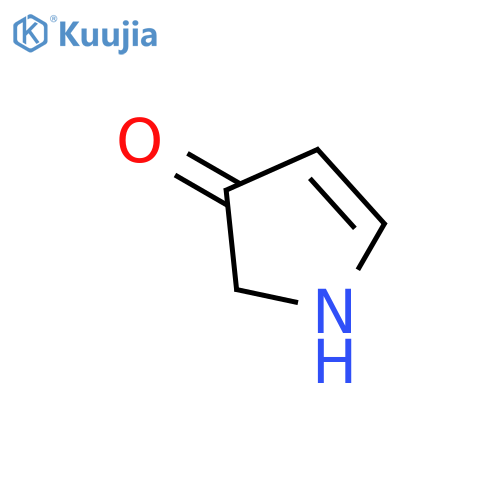Cas no 5860-48-0 (1H-Pyrrol-3(2H)-one)

1H-Pyrrol-3(2H)-one structure
商品名:1H-Pyrrol-3(2H)-one
1H-Pyrrol-3(2H)-one 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrol-3(2H)-one
- 1,2-dihydropyrrol-3-one
- DTXSID10548120
- 3H-Pyrrol-3-one, 1,2-dihydro-
- DB-328928
- 5860-48-0
- 3-hydroxy-2h-pyrrol
- pyrrolinone
- 2,3-dihydro-1H-pyrrol-3-one
- 1,2-Dihydro-3H-pyrrol-3-one
- HMXQIFUGFZEJEO-UHFFFAOYSA-N
- AKOS006347267
-
- インチ: InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-2,5H,3H2
- InChIKey: HMXQIFUGFZEJEO-UHFFFAOYSA-N
- ほほえんだ: C1=CNCC1=O
計算された属性
- せいみつぶんしりょう: 83.037113783g/mol
- どういたいしつりょう: 83.037113783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 95.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
1H-Pyrrol-3(2H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM123354-1g |
1,2-dihydro-3H-pyrrol-3-one |
5860-48-0 | 95% | 1g |
$356 | 2021-08-05 | |
| Cooke Chemical | BD9832447-1g |
1H-Pyrrol-3(2H)-one |
5860-48-0 | 95% | 1g |
RMB 2285.60 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738614-1g |
1,2-Dihydro-3h-pyrrol-3-one |
5860-48-0 | 98% | 1g |
¥4032.00 | 2024-05-07 | |
| Alichem | A109008002-1g |
1H-Pyrrol-3(2H)-one |
5860-48-0 | 95% | 1g |
400.00 USD | 2021-06-01 | |
| Chemenu | CM123354-1g |
1,2-dihydro-3H-pyrrol-3-one |
5860-48-0 | 95% | 1g |
$*** | 2023-05-30 |
1H-Pyrrol-3(2H)-one 関連文献
-
Elizabeth Skellam Nat. Prod. Rep. 2017 34 1252
-
Estelle Marchal,Soumya Rastogi,Alison Thompson,Jeffery T. Davis Org. Biomol. Chem. 2014 12 7515
-
3. Synthesis of cytochalasans using intramolecular Diels–Alder reactions: an alternative approach to cytochalasin DEric J. Thomas,John P. Watts J. Chem. Soc. Perkin Trans. 1 1999 3285
-
Qian Wen Tan,Praful Chovatia,Michael C. Willis Org. Biomol. Chem. 2018 16 7797
-
Lisa Sharma,Hugo Bronstein RSC Adv. 2021 11 5276
5860-48-0 (1H-Pyrrol-3(2H)-one) 関連製品
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 307-59-5(perfluorododecane)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
